2-(4-bromo-2-propan-2-ylphenoxy)-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride
Overview
Description
2-(4-bromo-2-isopropylphenoxy)ethylamine hydrochloride is a synthetic organic compound It is characterized by the presence of a bromo-substituted phenoxy group, an ethyl linkage, and a tetrahydrofuran-derived amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-isopropylphenoxy)ethylamine hydrochloride typically involves multiple steps:
Bromination: The starting material, 2-isopropylphenol, undergoes bromination using bromine in the presence of a suitable catalyst to yield 4-bromo-2-isopropylphenol.
Etherification: The brominated phenol is then reacted with ethylene oxide under basic conditions to form 2-(4-bromo-2-isopropylphenoxy)ethanol.
Amination: The resulting phenoxyethanol is subjected to a reaction with tetrahydro-2-furanylmethylamine in the presence of a dehydrating agent to form the desired amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to yield the hydrochloride salt of 2-(4-bromo-2-isopropylphenoxy)ethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed under appropriate conditions.
Major Products Formed
Oxidation: Products include 4-bromo-2-isopropylphenoxyacetone and related compounds.
Reduction: Products include 2-(4-isopropylphenoxy)ethyl](tetrahydro-2-furanylmethyl)amine.
Substitution: Products vary depending on the nucleophile used, such as 2-(4-azido-2-isopropylphenoxy)ethyl](tetrahydro-2-furanylmethyl)amine.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-bromo-2-isopropylphenoxy)ethylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study the interactions of phenoxy and amine groups with biological macromolecules. It can also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, 2-(4-bromo-2-isopropylphenoxy)ethylamine hydrochloride is investigated for its potential pharmacological properties. It may act as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and surface modification.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-isopropylphenoxy)ethylamine hydrochloride involves its interaction with specific molecular targets. The phenoxy group may interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds or ionic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in having a carbamate group but differs in overall structure and reactivity.
4-Iodobenzoic acid: Shares the halogenated aromatic ring but differs in functional groups and applications.
2-Fluorodeschloroketamine: Similar in having a substituted aromatic ring but differs significantly in pharmacological properties.
Uniqueness
2-(4-bromo-2-isopropylphenoxy)ethylamine hydrochloride is unique due to its combination of a bromo-substituted phenoxy group and a tetrahydrofuran-derived amine
Properties
IUPAC Name |
2-(4-bromo-2-propan-2-ylphenoxy)-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO2.ClH/c1-12(2)15-10-13(17)5-6-16(15)20-9-7-18-11-14-4-3-8-19-14;/h5-6,10,12,14,18H,3-4,7-9,11H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIYCOVFPIBCMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OCCNCC2CCCO2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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